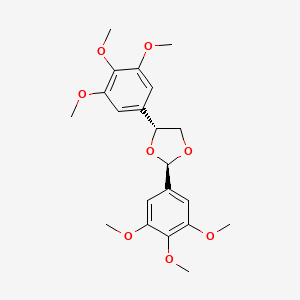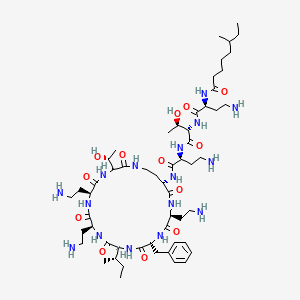
1,2,3,6-Tetrahidroftálico anhídrido-3,3,4,5,6,6-d6
Descripción general
Descripción
1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6, also known as 4-Cyclohexene-1,2-dicarboxylic anhydride, is a precursor to other compounds including the dicarboxylic acid tetrahydrophthalic acid . It is a white solid that is soluble in organic solvents .
Molecular Structure Analysis
The empirical formula of 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 is C8H8O3 . The molecular weight is 152.15 .Physical And Chemical Properties Analysis
1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 has a vapor pressure of 0.00021 hPa at 20 °C . It has a melting point of 101.4 °C and a flash point of 156 °C . It is soluble in water at a concentration of 29.4 g/L and has a density of 1.36 g/cm3 at 20 °C .Aplicaciones Científicas De Investigación
Agente de curado para epóxidos
Este compuesto sirve como agente de curado para epóxidos, que se utilizan en la producción de resinas epóxicas. Estas resinas tienen una amplia gama de aplicaciones industriales, incluidos recubrimientos, adhesivos y compuestos, debido a sus excelentes propiedades mecánicas y alta resistencia térmica y química .
Modificador químico para poliestireno
Actúa como un modificador químico en la modificación del poliestireno mediante la acilación de Friedel-Crafts. Esta modificación mejora la estabilidad térmica del poliestireno, haciéndolo más adecuado para aplicaciones que requieren materiales que resistan temperaturas más altas .
Síntesis de derivados de cis-Tetrahidroisoindol-1,3-diona
El compuesto se utiliza como reactivo para sintetizar derivados de cis-Tetrahidroisoindol-1,3-diona. Estos derivados tienen aplicaciones potenciales en productos farmacéuticos y síntesis orgánica .
Producción de diimidas cíclicas
También está involucrado en la producción de diimidas cíclicas. Las diimidas cíclicas son intermediarios importantes en la síntesis orgánica y se pueden utilizar para crear varios productos farmacéuticos y agroquímicos .
Antipsicóticos atípicos Síntesis
En la investigación farmacéutica, es útil en la síntesis y evaluación biológica de 6-hidroxipiridazinona benzisoxazoles como antipsicóticos atípicos. Estos compuestos ofrecen opciones terapéuticas para afecciones psiquiátricas como la esquizofrenia .
Mecanismo De Acción
Target of Action
1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6, also known as 4,4,5,6,7,7-hexadeuterio-3a,7a-dihydro-2-benzofuran-1,3-dione, is primarily used as a curing agent for epoxides . It is also used as a chemical modifier in the modification of polystyrene .
Mode of Action
The compound interacts with its targets (epoxides and polystyrene) through a process known as Friedel-Crafts acylation . This reaction enhances the thermal stability of the polymer .
Biochemical Pathways
It is known that the compound plays a role in the synthesis ofcis-tetrahydroisoindole-1,3-dione derivatives and cyclic diimides .
Pharmacokinetics
It is known that the compound has amelting point of 104.4 °C and a density of 1.36 g/cm3 . It is soluble in water, with a solubility of 29.4 g/L .
Result of Action
The primary result of the action of this compound is the enhancement of the thermal stability of polymers . Additionally, it is used in the synthesis of various chemical derivatives .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the solution . Furthermore, its stability and efficacy as a curing agent can be influenced by the presence of other chemicals in the environment.
Safety and Hazards
1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 may cause an allergic skin reaction, serious eye damage, and respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . The substance is classified as Aquatic Chronic 3, Eye Dam. 1, Resp. Sens. 1, and Skin Sens. 1 .
Análisis Bioquímico
Biochemical Properties
The role of 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 in biochemical reactions is significant. It has been found to interact with enzymes such as glutamate dehydrogenase . The nature of these interactions involves the modification of the enzyme, leading to changes in its activity .
Cellular Effects
1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Propiedades
IUPAC Name |
4,4,5,6,7,7-hexadeuterio-3a,7a-dihydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOUUZVZFBCRAM-TZCZJOIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)OC2=O)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662203 | |
| Record name | (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89614-23-3 | |
| Record name | (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


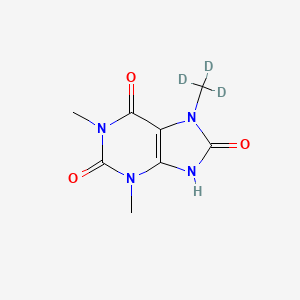


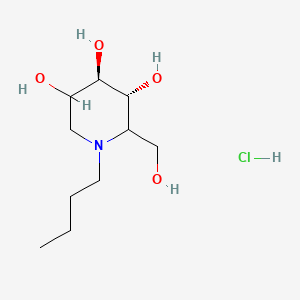
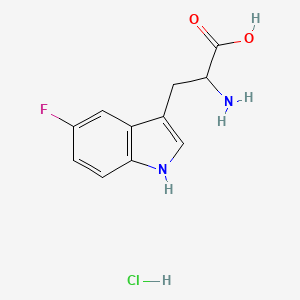
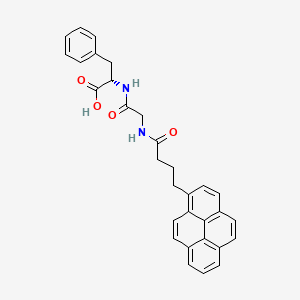
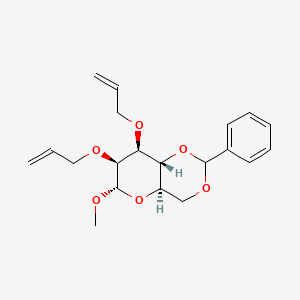
![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)

